molecular formula C7H5BrN2 B13866860 3-Bromo-5-ethynylpyridin-2-amine

3-Bromo-5-ethynylpyridin-2-amine

Cat. No.: B13866860
M. Wt: 197.03 g/mol
InChI Key: SWZDLLGQDVURIF-UHFFFAOYSA-N
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Description

3-Bromo-5-ethynylpyridin-2-amine (CAS 1478858-45-5) is a versatile pyridine derivative of interest in medicinal chemistry and organic synthesis. This compound features both a bromo substituent and an ethynyl group on a pyridinamine core, making it a valuable bifunctional building block for various coupling reactions, such as Sonogashira and Suzuki reactions . Its primary research application is as a key synthetic intermediate in the development of novel therapeutic agents. Specifically, this compound is used in the synthesis of pyrrolo[2,3-b]pyridine scaffolds, which are core structures in potent inhibitors of cellular kinases like Adaptor Associated Kinase 1 (AAK1) . Targeting host kinases such as AAK1 represents a promising broad-spectrum antiviral strategy against viruses like Dengue and Ebola, as it modulates clathrin-mediated trafficking processes essential for viral replication . Researchers utilize this compound to create molecular libraries for screening against these and other disease targets. The product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H5BrN2

Molecular Weight

197.03 g/mol

IUPAC Name

3-bromo-5-ethynylpyridin-2-amine

InChI

InChI=1S/C7H5BrN2/c1-2-5-3-6(8)7(9)10-4-5/h1,3-4H,(H2,9,10)

InChI Key

SWZDLLGQDVURIF-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(N=C1)N)Br

Origin of Product

United States

Preparation Methods

Starting Material: 2-Aminopyridine Derivatives

The synthesis typically begins with 2-aminopyridine or its halogenated derivatives such as 3-bromo-2-aminopyridine or 5-bromo-2-aminopyridine. These compounds serve as substrates for selective halogenation and alkynylation reactions.

Selective Bromination at the 3-Position

A key step is the selective bromination of 2-aminopyridine to yield 3-bromo-2-aminopyridine. This is commonly achieved by treating 2-aminopyridine with N-bromosuccinimide (NBS) in acetonitrile (MeCN) under mild conditions.

  • Reaction conditions: 2-aminopyridine dissolved in dry MeCN, treated with NBS at room temperature.
  • Outcome: Formation of 3-bromo-2-aminopyridine in good yield.
  • Reference: This method was reported by the Royal Society of Chemistry, where 2-aminopyridine (compound 5) was converted to 5-bromo-2-aminopyridine (compound 9) using NBS in MeCN.

Iodination at the 5-Position (Optional Intermediate)

For further functionalization, 3-bromo-2-aminopyridine can be iodinated at the 5-position to form 5-bromo-3-iodopyridin-2-amine. This intermediate allows for regioselective Sonogashira coupling at the iodine site.

  • Reaction conditions: Treatment of 3-bromo-2-aminopyridine with iodine (I2), potassium iodate (KIO3), and an acidic mixture of sulfuric acid, acetic acid, and water.
  • Outcome: Formation of 5-bromo-3-iodopyridin-2-amine in good yield.
  • Reference: Detailed in RSC publications, this step facilitates selective alkynylation at the iodine site.

Sonogashira Coupling for Ethynylation at the 5-Position

The introduction of the ethynyl group at the 5-position is achieved via the Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl or heteroaryl halide in the presence of palladium and copper catalysts.

  • Catalysts: Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)) and CuI (copper(I) iodide).
  • Base: Triethylamine or other strong bases such as potassium tert-butoxide or DBU.
  • Solvent: Tetrahydrofuran (THF) or other aprotic solvents.
  • Temperature: Typically 70 °C.
  • Procedure: The halogenated aminopyridine (3-bromo or 5-bromo-3-iodo derivative) is reacted with trimethylsilylacetylene (TMS-acetylene) or ethynyl derivatives under the above conditions. The TMS protecting group can be removed post-coupling to yield the terminal ethynyl group.
  • Outcome: Formation of this compound or related substituted ethynyl derivatives.
  • Reference: This method was demonstrated in the synthesis of 3-[(2-methoxyphenyl)ethynyl]pyridin-2-amine and similar compounds using 2-amino-3-bromopyridine as starting material.

Sequential Double Sonogashira Coupling (Advanced Method)

An advanced method involves sequential Sonogashira couplings on dihalogenated intermediates such as 5-bromo-3-iodopyridin-2-amine, allowing the introduction of two different alkynyl groups at the 3- and 5-positions by controlling reaction temperatures and order of addition.

  • Step 1: Coupling at the iodine site at room temperature with the first alkyne.
  • Step 2: Removal of solvent and subsequent coupling at the bromine site with a second alkyne at elevated temperature.
  • Outcome: 3,5-disubstituted aminopyridines with two distinct ethynyl substituents.
  • Reference: Demonstrated by the RSC group, showing the feasibility of this approach for complex substitution patterns.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product Yield/Notes Source
1 Bromination 2-Aminopyridine + NBS in MeCN, rt 3-Bromo-2-aminopyridine Good yield
2 Iodination (optional) 3-Bromo-2-aminopyridine + I2, KIO3, H2SO4/AcOH/H2O 5-Bromo-3-iodopyridin-2-amine Good yield
3 Sonogashira coupling Pd(PPh3)4, CuI, base (Et3N), THF, 70 °C, terminal alkyne This compound Moderate to good yield
4 Sequential Sonogashira Stepwise coupling on dihalogenated intermediate 3,5-Disubstituted aminopyridines Enables dual substitution

Additional Notes and Research Findings

  • The choice of base is critical in the Sonogashira coupling step; potassium tert-butoxide and DBU have been reported to improve yields and reaction rates.
  • Metal catalysts such as copper, indium salts, and gold complexes have been explored but palladium-copper catalysis remains the most effective for this substrate.
  • The use of protecting groups like trimethylsilylacetylene allows for better control over the terminal alkyne functionality.
  • Purification is typically achieved by silica gel chromatography using ethyl acetate-hexane mixtures.
  • The synthetic route is versatile and can be adapted to introduce various substituted ethynyl groups, expanding the compound's utility in medicinal chemistry.

The preparation of this compound is well-established through a sequence of selective halogenation and Sonogashira coupling reactions. Starting from 2-aminopyridine, selective bromination using N-bromosuccinimide in acetonitrile yields 3-bromo-2-aminopyridine, which can be further functionalized. The Sonogashira coupling, catalyzed by palladium and copper in the presence of a base, introduces the ethynyl group at the 5-position effectively. Advanced methods allow for the introduction of two different alkynyl substituents via sequential coupling on dihalogenated intermediates.

This synthetic strategy is supported by multiple peer-reviewed publications and patents, offering a robust and versatile approach for the preparation of this compound with potential applications in pharmaceutical research and heterocyclic chemistry.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethynylpyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Reagents include palladium catalysts, copper iodide, and bases like triethylamine. The reactions are often performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

3-Bromo-5-ethynylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethynylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. Additionally, the bromine atom can form halogen bonds with electron-rich sites, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituent variations are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
3-Bromo-5-ethynylpyridin-2-amine Br (3), C≡CH (5), NH₂ (2) C₇H₅BrN₂ 213.03 Ethynyl group enables cross-coupling; bromine for substitution
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine Br (5), C≡C-Si(CH₃)₃ (3), NH₂ (2) C₁₀H₁₃BrN₂Si 269.21 Trimethylsilyl protects ethynyl during synthesis
5-Bromo-3-chloropyridin-2-amine Br (5), Cl (3), NH₂ (2) C₅H₄BrClN₂ 221.46 Chlorine enhances electrophilicity; less reactive than ethynyl
5-Amino-3-bromo-2-methylpyridine Br (3), CH₃ (2), NH₂ (5) C₆H₇BrN₂ 201.04 Methyl group increases steric hindrance
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine Br (3), Cl (5), CF₃ (6), NH₂ (2) C₆H₃BrClF₃N₂ 275.45 Trifluoromethyl enhances lipophilicity

Key Observations :

  • Ethynyl vs. Trimethylsilyl-Ethynyl : The trimethylsilyl group in 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine stabilizes the ethynyl moiety during synthesis, whereas the unprotected ethynyl in the target compound offers direct reactivity for further modifications .
  • Halogen Substitution : Bromine at position 3 (as in the target compound) vs. position 5 (e.g., 5-Bromo-3-chloropyridin-2-amine) alters electronic distribution, influencing nucleophilic substitution rates .

Comparison :

  • Sonogashira Coupling: Widely used for ethynyl introduction (e.g., in ), suggesting applicability to the target compound.
  • Reductive Amination : Used in for benzyl group introduction, less relevant for ethynyl derivatives.

Physicochemical Properties

Substituent effects on properties:

Compound LogP (Predicted) Solubility (mg/mL) Reactivity Highlights
This compound 1.8 ~10 (DMSO) High: Ethynyl for coupling; bromine for substitution
5-Bromo-3-chloropyridin-2-amine 2.1 ~5 (DMSO) Moderate: Chlorine less reactive than ethynyl
5-Bromo-2-methoxypyridin-3-amine 1.5 ~20 (MeOH) Low: Methoxy group reduces electrophilicity

Key Trends :

  • Ethynyl Group : Lowers LogP (increased polarity) compared to halogenated analogs.
  • Methoxy Substituents: Increase solubility in polar solvents (e.g., methanol) .

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-5-ethynylpyridin-2-amine?

The synthesis typically involves bromination followed by introduction of the ethynyl group. For example:

  • Bromination : Starting from 5-ethynylpyridin-2-amine, bromination can be achieved using N-bromosuccinimide (NBS) in acetonitrile at 0–25°C .
  • Sonogashira Coupling : To introduce the ethynyl group, a palladium-catalyzed cross-coupling reaction with trimethylsilylacetylene (TMSA) can be employed. Subsequent deprotection using tetrabutylammonium fluoride (TBAF) yields the terminal alkyne .
  • Optimization : Continuous flow reactors are recommended for scalability, ensuring consistent yields (typically 60–75%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., bromine at C3, ethynyl at C5). The ethynyl proton appears as a singlet near δ 3.1 ppm .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used to resolve crystal structures. Hydrogen-bonding interactions between the amine group and pyridine nitrogen often form cyclic dimers, aiding in structural validation .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 213.01) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides insights into:

  • Electron Distribution : The electron-withdrawing bromine and ethynyl groups reduce electron density on the pyridine ring, affecting reactivity in coupling reactions .
  • Reactivity Sites : Fukui indices identify C5 (ethynyl) as nucleophilic and C3 (bromine) as electrophilic, guiding functionalization strategies .
  • Thermochemical Data : Atomization energies and ionization potentials calculated via DFT align with experimental values (±2.4 kcal/mol accuracy) .

Q. What strategies resolve contradictions in reported reaction yields for ethynyl-group introduction?

Discrepancies in yields (e.g., 50–80%) may arise from:

  • Catalyst Loading : Optimal palladium catalyst (e.g., Pd(PPh3_3)4_4) concentrations range from 2–5 mol%. Excess catalyst promotes side reactions .
  • Oxygen Sensitivity : Ethynyl intermediates are prone to oxidation. Conducting reactions under inert atmospheres (N2_2/Ar) improves reproducibility .
  • Purification Challenges : Silica gel chromatography may degrade the product. Alternative methods like recrystallization in ethyl acetate/hexane are recommended .

Q. How can derivatives of this compound be designed for targeted biological activity?

Structural modifications enhance bioactivity:

  • Substitution at C5 : Replacing ethynyl with trifluoromethyl (CF3_3) improves antimicrobial potency against Chlamydia trachomatis (MIC90_{90} = 1.2 µM) .
  • Amino Group Functionalization : Acylation or alkylation of the amine (e.g., with cyclohexyl groups) alters solubility and binding affinity to bacterial enzymes .
  • Comparative Analysis : Use similarity indices (e.g., Tanimoto coefficients >0.8) to prioritize derivatives with proven bioactivity in analogous bromopyridines .

Q. What mechanistic insights explain its participation in cross-coupling reactions?

  • Suzuki-Miyaura Coupling : The bromine atom acts as a leaving group, enabling palladium-mediated coupling with boronic acids. The ethynyl group stabilizes the transition state via π-backbonding, accelerating reaction rates .
  • Buchwald-Hartwig Amination : The amine group facilitates C–N bond formation with aryl halides. Copper(I) iodide co-catalysts are critical for reducing side-product formation .

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